candelalide B
CAS No.:
Cat. No.: VC1870945
Molecular Formula: C28H42O6
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H42O6 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 3-[[(2S,3R,4aR,6aR,7R,10aR,10bS)-2-hydroxy-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |
| Standard InChI | InChI=1S/C28H42O6/c1-15-9-10-21-27(6,19(15)13-18-23(30)16(2)17(3)33-25(18)32-8)12-11-22-28(21,7)14-20(29)24(34-22)26(4,5)31/h19-22,24,29,31H,1,9-14H2,2-8H3/t19-,20+,21-,22-,24-,27-,28+/m1/s1 |
| Standard InChI Key | GYPSSOCDVXLZDC-CPQDPSFFSA-N |
| Isomeric SMILES | CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(C[C@@H]([C@@H](O4)C(C)(C)O)O)C)C)OC)C |
| Canonical SMILES | CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC(C(O4)C(C)(C)O)O)C)C)OC)C |
Introduction
Chemical Structure and Properties
Candelalide B possesses a complex molecular structure with multiple stereogenic centers that contribute to its biological activity. Below is a comprehensive table detailing the structural and physical properties of candelalide B:
| Property | Value |
|---|---|
| Product Name | Candelalide B |
| Molecular Formula | C28H42O6 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 3-[[(2S,3R,4aR,6aR,7R,10aR,10bS)-2-hydroxy-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |
| Standard InChIKey | GYPSSOCDVXLZDC-CPQDPSFFSA-N |
| PubChem Compound ID | 10743150 |
Total Synthesis of Candelalide B
The total synthesis of candelalide B represents a significant achievement in synthetic organic chemistry due to the compound's structural complexity. Researchers have reported the enantioselective total synthesis of candelalide B along with candelalides A and C .
Synthetic Strategy
The total synthesis of candelalide B was accomplished through a convergent and unified approach starting from (+)-5-methyl-Wieland-Miescher ketone . The synthetic methodology involved several key strategic steps that allowed for the efficient construction of this complex natural product .
Structure-Activity Relationship Studies
The total synthesis of candelalide B has enabled structure-activity relationship (SAR) studies to better understand which structural features of the molecule are essential for its biological activity . The method developed for the synthesis of candelalide B provides a pathway for preparing various analogues with modified structures, allowing researchers to systematically investigate how structural changes affect Kv1.3 channel blocking activity .
These SAR studies are critical for optimizing the pharmacological properties of candelalide B and potentially developing more potent and selective Kv1.3 channel blockers with improved drug-like properties . By identifying the essential pharmacophore of candelalide B, researchers may be able to design simplified analogues that retain or enhance the desired biological activity while reducing synthetic complexity and improving physicochemical properties.
Future Research Directions
Research on candelalide B continues to evolve, with several promising directions for future investigation:
-
Development of more efficient synthetic routes to candelalide B and its analogues to facilitate larger-scale production and more extensive biological testing
-
More detailed mechanistic studies to elucidate precisely how candelalide B interacts with the Kv1.3 channel at the molecular level
-
Exploration of additional biological activities beyond Kv1.3 channel blocking, which may reveal new therapeutic applications for this natural product
-
Investigation of candelalide B's pharmacokinetic properties and potential for drug development, including optimization of its absorption, distribution, metabolism, excretion, and toxicity profiles
These research directions highlight the ongoing importance of candelalide B as both a synthetic target and a potential lead compound for drug discovery programs focused on immunomodulatory agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume